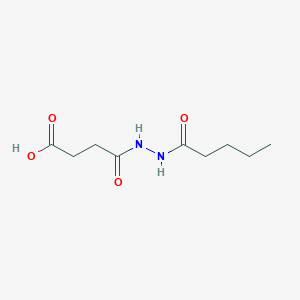
N-(4-isopropoxy-3-methoxybenzyl)methanesulfonamide
Übersicht
Beschreibung
N-(4-isopropoxy-3-methoxybenzyl)methanesulfonamide, also known as IBMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBMS is a sulfonamide derivative that has been found to have several interesting properties, including its ability to inhibit certain enzymes and its potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-(4-isopropoxy-3-methoxybenzyl)methanesulfonamide involves its ability to bind to the active site of the target enzyme and inhibit its activity. N-(4-isopropoxy-3-methoxybenzyl)methanesulfonamide has been shown to bind to the zinc ion in the active site of carbonic anhydrase, preventing the enzyme from carrying out its normal physiological functions.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on carbonic anhydrase, N-(4-isopropoxy-3-methoxybenzyl)methanesulfonamide has also been found to have other biochemical and physiological effects. N-(4-isopropoxy-3-methoxybenzyl)methanesulfonamide has been shown to have antioxidant properties, which may have potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. N-(4-isopropoxy-3-methoxybenzyl)methanesulfonamide has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-isopropoxy-3-methoxybenzyl)methanesulfonamide in lab experiments is its potency as an enzyme inhibitor. N-(4-isopropoxy-3-methoxybenzyl)methanesulfonamide has been found to have a lower IC50 value than other carbonic anhydrase inhibitors, indicating that it is more effective at inhibiting the enzyme. However, one limitation of using N-(4-isopropoxy-3-methoxybenzyl)methanesulfonamide in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-isopropoxy-3-methoxybenzyl)methanesulfonamide. One area of interest is the development of N-(4-isopropoxy-3-methoxybenzyl)methanesulfonamide analogs with improved potency and solubility. Another area of research is the investigation of the potential therapeutic applications of N-(4-isopropoxy-3-methoxybenzyl)methanesulfonamide in the treatment of diseases such as glaucoma, epilepsy, and cancer. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-isopropoxy-3-methoxybenzyl)methanesulfonamide and its potential applications in other fields such as agriculture and environmental science.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropoxy-3-methoxybenzyl)methanesulfonamide has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of N-(4-isopropoxy-3-methoxybenzyl)methanesulfonamide is in the field of medicinal chemistry, where it has been found to have potent inhibitory activity against certain enzymes. N-(4-isopropoxy-3-methoxybenzyl)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in several physiological processes, including acid-base balance and fluid secretion. This inhibition has potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-9(2)17-11-6-5-10(7-12(11)16-3)8-13-18(4,14)15/h5-7,9,13H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBLVIHWRHZCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CNS(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(propan-2-yloxy)benzyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-allyl-5-cyclopentyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4751935.png)
![4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4751942.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4751960.png)
![N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4751965.png)



![3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B4752005.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B4752015.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4752017.png)
![1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B4752021.png)

![4-(4-acetylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4752029.png)